![molecular formula C17H15FN2O3S B2914237 N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide CAS No. 895448-39-2](/img/structure/B2914237.png)
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide
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Overview
Description
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity and versatility in chemical synthesis.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s target, it’s challenging to describe its precise mode of action. Based on its chemical structure, it’s plausible that it could interact with its targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the lack of information about its target and mode of action, it’s difficult to predict which pathways might be impacted .
Pharmacokinetics
Predicting these properties from the compound’s structure alone is challenging and would likely require further experimental investigation .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Without knowledge of its target and mode of action, it’s difficult to predict the potential outcomes of its interaction with biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide typically involves the condensation of 5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazole with 4-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance yield and purity. The use of automated systems can also ensure consistent reaction conditions and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide
- N-[(2Z)-2-methoxyiminopropyl]-7H-purin-6-amine
Uniqueness
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide stands out due to its unique combination of a benzothiazole core with a fluorobenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C17H15FN2O3S and a molecular weight of 346.38 g/mol. Its structure features a benzothiazole ring connected to a fluorobenzamide moiety through a double bond. This unique arrangement contributes to its biological properties.
Property | Value |
---|---|
Molecular Formula | C17H15FN2O3S |
Molecular Weight | 346.38 g/mol |
SMILES | Cc1cc2c(s1)cc(c(c2OC)OC)C(=N)Nc1ccc(F)cc1 |
Melting Point | Not available |
Solubility | Not available |
This compound exhibits various biological activities that can be attributed to its interaction with specific molecular targets:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. It is believed to interact with cellular pathways involved in cell cycle regulation and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation as an antibacterial agent.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds has provided insights into how modifications to the benzothiazole and benzamide moieties can influence biological activity. For instance, substituents on the benzamide ring can significantly alter potency and selectivity against specific targets.
Case Studies
- Anticancer Studies : A study demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
- Antimicrobial Activity : In another study, the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Table 2: Biological Activities Overview
Activity Type | Assay Type | Result |
---|---|---|
Anticancer | MTT assay | IC50 = 15 µM |
Antimicrobial | MIC assay | MIC = 32 µg/mL (Staphylococcus aureus) |
Apoptosis Induction | Flow Cytometry | Increased Annexin V+ cells |
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in treating cancer or infections.
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its anticancer and antimicrobial effects.
- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity while minimizing toxicity.
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-20-12-8-13(22-2)14(23-3)9-15(12)24-17(20)19-16(21)10-4-6-11(18)7-5-10/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHZHLLNJHBPML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)F)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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